
Biotin-PEG36-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotin-PEG36-acid is a heterobiofunctional compound that combines biotin with a polyethylene glycol (PEG) spacer arm containing 36 ethylene glycol units and a terminal carboxylic acid group. This compound is primarily used as a linker in various biochemical and biotechnological applications, including the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates. The PEG spacer imparts water solubility and flexibility, enhancing the biotinylated molecule’s overall properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG36-acid typically involves the conjugation of biotin with a PEG chain terminated with a carboxylic acid group. The process begins with the activation of the carboxylic acid group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The activated carboxylic acid then reacts with the amine group of biotin to form an amide bond, resulting in this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent choice, to ensure high yield and purity. The final product is typically purified using techniques such as column chromatography or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG36-acid can undergo various chemical reactions, including:
Amide Formation: Reaction with amines to form amide bonds.
Esterification: Reaction with alcohols to form esters.
Conjugation: Reaction with other functional groups for bioconjugation purposes.
Common Reagents and Conditions
Amide Formation: Reagents such as DCC or EDC, often in the presence of DMAP, are used to activate the carboxylic acid group for reaction with amines.
Esterification: Reagents like DCC or EDC can also be used to activate the carboxylic acid group for reaction with alcohols.
Major Products
Amide Products: Formed by the reaction of this compound with amines.
Ester Products: Formed by the reaction of this compound with alcohols.
Scientific Research Applications
Biotin-PEG36-acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs and other bioconjugates.
Biology: Facilitates the study of protein-protein interactions and cellular processes by enabling the biotinylation of proteins and other biomolecules.
Medicine: Employed in drug delivery systems and diagnostic assays due to its biocompatibility and water solubility.
Industry: Utilized in the production of biotinylated reagents for various industrial applications
Mechanism of Action
Biotin-PEG36-acid exerts its effects primarily through the biotin moiety, which has a high affinity for avidin and streptavidin proteins. This strong binding interaction is exploited in various applications, such as affinity purification and targeted delivery. The PEG spacer enhances the solubility and flexibility of the biotinylated molecule, allowing it to interact more effectively with its targets .
Comparison with Similar Compounds
Similar Compounds
- Biotin-PEG2-acid
- Biotin-PEG4-acid
- Biotin-PEG6-acid
- Biotin-PEG12-acid
- Biotin-PEG24-acid
Uniqueness
Biotin-PEG36-acid stands out due to its longer PEG spacer arm, which provides greater flexibility and water solubility compared to shorter PEG linkers. This makes it particularly useful in applications requiring enhanced solubility and reduced steric hindrance .
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C85H165N3O40S/c89-82(4-2-1-3-81-84-80(79-129-81)87-85(92)88-84)86-6-8-94-10-12-96-14-16-98-18-20-100-22-24-102-26-28-104-30-32-106-34-36-108-38-40-110-42-44-112-46-48-114-50-52-116-54-56-118-58-60-120-62-64-122-66-68-124-70-72-126-74-76-128-78-77-127-75-73-125-71-69-123-67-65-121-63-61-119-59-57-117-55-53-115-51-49-113-47-45-111-43-41-109-39-37-107-35-33-105-31-29-103-27-25-101-23-21-99-19-17-97-15-13-95-11-9-93-7-5-83(90)91/h80-81,84H,1-79H2,(H,86,89)(H,90,91)(H2,87,88,92)/t80-,81-,84-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTPMNLPEKQXDGN-ALBHDOOUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C85H165N3O40S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1901.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
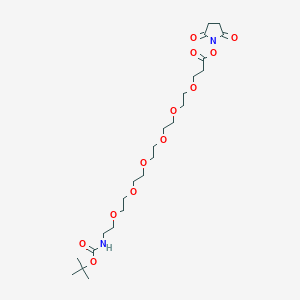
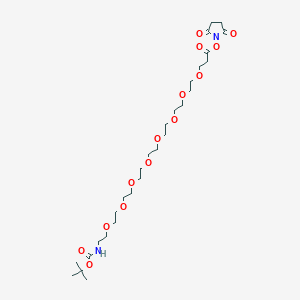
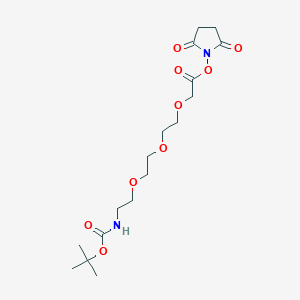
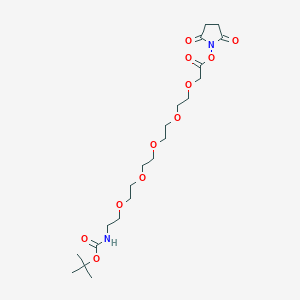
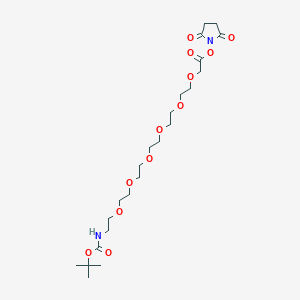
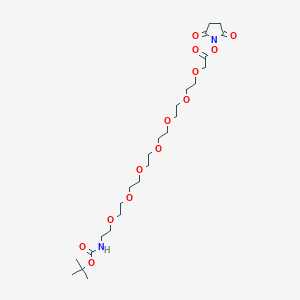
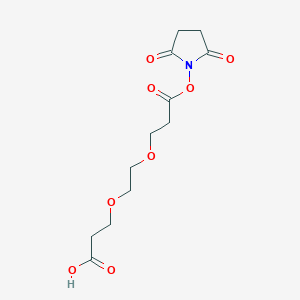
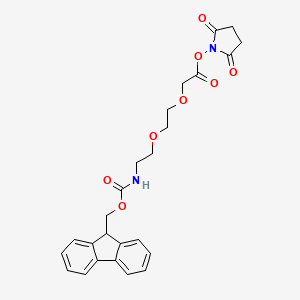
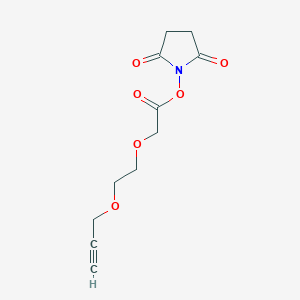
![Poly(oxy-1,2-ethanediyl), alpha-(carboxymethyl)-omega-[2-[[3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxopropyl]amino]ethoxy]-](/img/structure/B8114239.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-(prop-2-ynylamino)propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B8114261.png)
![N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-6-[(4S,5S)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide](/img/structure/B8114277.png)
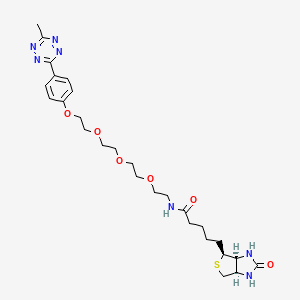
![5-[(3aS,4R,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[3-(1,3-dioxoisoindol-2-yl)-2,6-dioxopiperidin-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B8114286.png)
